molecular formula C20H36O12 B12291596 [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate

[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate

Cat. No.: B12291596
M. Wt: 468.5 g/mol
InChI Key: WSRKPJOHKUHAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Octanoyl Sucrose is a sucrose ester, specifically an octanoate ester of sucrose. It is a biochemical compound with the molecular formula C20H36O12 and a molecular weight of 468.49 g/mol . This compound is known for its surfactant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Octanoyl Sucrose typically involves the esterification of sucrose with octanoic acid chloride. The process can be divided into two main stages:

Industrial Production Methods: Industrial production of 6-Octanoyl Sucrose follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Octanoyl Sucrose undergoes various chemical reactions, including:

    Esterification: Formation of esters by reacting with carboxylic acids or their derivatives.

    Hydrolysis: Breaking down of the ester bond in the presence of water or aqueous acid.

    Oxidation and Reduction: Though less common, these reactions can modify the functional groups attached to the sucrose molecule.

Common Reagents and Conditions:

    Esterification: Octanoic acid chloride, pyridine, N,N-dimethylformamide.

    Hydrolysis: Aqueous acid or base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

    Hydrolysis: Sucrose and octanoic acid.

    Esterification: Various sucrose esters depending on the carboxylic acid used.

Scientific Research Applications

6-Octanoyl Sucrose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Octanoyl Sucrose involves its surfactant properties, which allow it to interact with lipid membranes and disrupt microbial cell walls. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of microbial cells, making it effective against a range of microorganisms .

Comparison with Similar Compounds

  • Sucrose Monolaurate
  • Sucrose Palmitate
  • Sucrose Stearate

Comparison: 6-Octanoyl Sucrose is unique due to its specific fatty acid chain length (octanoate), which imparts distinct surfactant properties compared to other sucrose esters like sucrose monolaurate (with a laurate chain) or sucrose palmitate (with a palmitate chain). These differences in chain length and structure affect the compound’s solubility, antimicrobial activity, and application in various fields .

Properties

IUPAC Name

[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRKPJOHKUHAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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